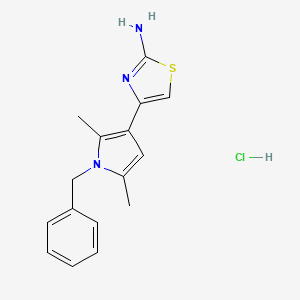![molecular formula C8H14N2O B2780975 3,10-Diazabicyclo[4.3.1]decan-4-one CAS No. 1208711-11-8](/img/structure/B2780975.png)
3,10-Diazabicyclo[4.3.1]decan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,10-Diazabicyclo[4.3.1]decan-4-one: is a bicyclic compound with the molecular formula C8H14N2O It is characterized by a unique structure that includes two nitrogen atoms and a ketone group within a bicyclic framework
准备方法
Synthetic Routes and Reaction Conditions:
Synthesis from Precursors: One common method involves the reaction of a suitable amine with a cyclic ketone under controlled conditions. For example, the reaction of 1,4-diazabicyclo[2.2.2]octane with a ketone can yield 3,10-diazabicyclo[4.3.1]decan-4-one.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions:
Oxidation: 3,10-Diazabicyclo[4.3.1]decan-4-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: 3,10-Diazabicyclo[4.3.1]decan-4-one is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry:
Polymer Production: It is used in the production of specialty polymers with unique properties.
Material Science: The compound is investigated for its potential use in advanced materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of 3,10-Diazabicyclo[4.3.1]decan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.
相似化合物的比较
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one: This compound has a similar bicyclic structure but with a methyl group at the 10th position.
11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one: Another bicyclic compound with a different ring size and an additional methyl group.
10-Methyl-10-azatricyclo[4.3.1.0(2,5)]decan-8-one: A tricyclic compound with a similar core structure but additional ring systems.
Uniqueness: 3,10-Diazabicyclo[431]decan-4-one is unique due to its specific bicyclic structure and the presence of two nitrogen atoms and a ketone group
属性
IUPAC Name |
3,10-diazabicyclo[4.3.1]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-4-6-2-1-3-7(10-6)5-9-8/h6-7,10H,1-5H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPIPXGKAQEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NCC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2780892.png)
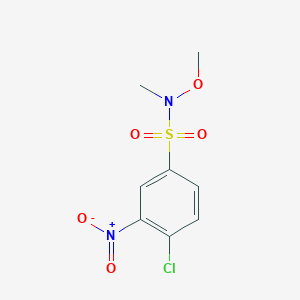
![(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2780896.png)
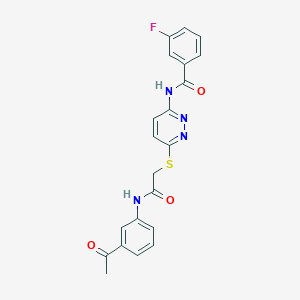
![1-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780902.png)
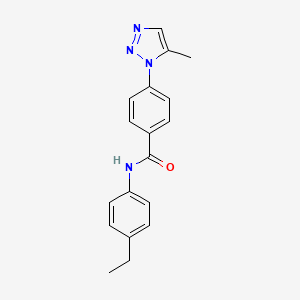
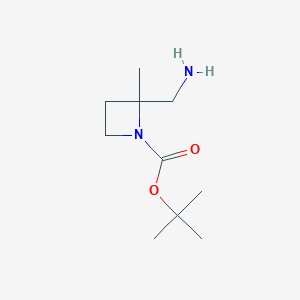
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide](/img/structure/B2780906.png)
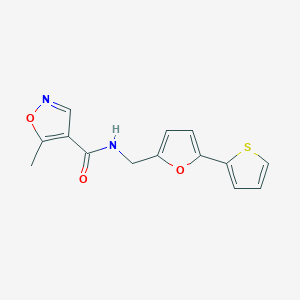
![methyl 2-[3-(benzenesulfonyl)propanamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B2780911.png)
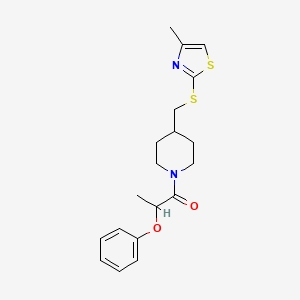
![N-[2-(4-chlorophenyl)ethyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2780913.png)
![rac-(4aR,8aR)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-decahydroquinoline-4a-carboxylic acid](/img/structure/B2780914.png)
